5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been utilized in the synthesis of novel Schiff bases showing significant antimicrobial activity. For instance, derivatives of 1,3-disubstituted pyrazole-4-carboxaldehyde, which includes similar structural motifs, demonstrated excellent activity in antimicrobial screenings (Puthran et al., 2019).
Corrosion Inhibition
Pyrazole derivatives, including structures analogous to 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been investigated as corrosion inhibitors. For instance, similar pyranopyrazole derivatives demonstrated notable efficacy in inhibiting mild steel corrosion in HCl solution, highlighting the potential of these compounds in corrosion protection applications (Yadav et al., 2016).
Chemical Synthesis and Characterization
The compound is involved in the synthesis of various chemical structures, including pyrazolopyrimidines and tetrazoles. Such synthetic applications demonstrate the versatility and reactivity of this chemical in creating diverse molecular architectures, as evidenced in multiple studies (Faria et al., 2013; 2014).
Anti-Inflammatory Activity
Related pyrazole derivatives have been synthesized and evaluated for anti-inflammatory activity. These studies underline the potential of such compounds in the development of new therapeutic agents (El-Dean et al., 2016).
Molecular Structure Analysis
The compound and its derivatives have been the subject of detailed structural analysis, including crystal and molecular structure determination. This research is crucial for understanding the physical and chemical properties of these compounds (Fathima et al., 2014).
Dye Synthesis
Derivatives of similar pyrazole compounds have been used in the synthesis of heterocyclic dyes, demonstrating the applicability of these compounds in colorant chemistry (Tao et al., 2019).
Cytotoxicity Studies
Similar pyrazole derivatives have been synthesized and their cytotoxicity against various cell lines has been evaluated, indicating potential applications in cancer research (Hassan et al., 2014).
Lubricating Oil Additives
Pyranopyrazole derivatives, structurally related to the compound , have been synthesized and evaluated as multifunctional additives for lubricating oils, showcasing the utility of these compounds in industrial applications (Salih & Al-Messri, 2022).
Properties
IUPAC Name |
5-amino-1-(3-chloro-4-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)8-3-4-11(18-2)10(13)5-8/h3-5H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZUKEQXAJLEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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